methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate
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Overview
Description
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate is a chemical reagent commonly used in peptide synthesis and biomaterials development . This compound is known for its versatility and unique properties, making it an attractive option for various applications in both academic and industrial settings .
Preparation Methods
The synthesis of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate involves several steps. The process typically starts with the protection of the tyrosine amino group using a tert-butyl ester (tBu) group. This is followed by the attachment of a polyethylene glycol (PEG2) linker and the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the tyrosine carboxyl group with a methyl ester .
Chemical Reactions Analysis
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Deprotection: The tert-butyl and Boc protecting groups can be removed using aqueous phosphoric acid or trifluoroacetic acid (TFA), respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptide structures.
Biology: The compound is utilized in the development of biomaterials for drug delivery and tissue engineering.
Medicine: It plays a role in the synthesis of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate involves its role as a protecting group in peptide synthesis. The tert-butyl and Boc groups protect the amino and carboxyl groups of tyrosine, preventing unwanted side reactions during peptide coupling. The PEG2 linker provides solubility and flexibility to the peptide chain, facilitating its synthesis and purification .
Comparison with Similar Compounds
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate can be compared with other similar compounds, such as:
Amino-PEG2-BocNH Tyrosine Methyl Ester: This compound has an amino group instead of a tert-butyl ester group, making it more reactive in certain peptide coupling reactions.
FmocNHPEG2-BocNH Tyrosine Methyl Ester: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which can be removed under milder conditions compared to the Boc group.
The uniqueness of this compound lies in its combination of protecting groups and the PEG2 linker, which provides a balance of stability and reactivity for peptide synthesis .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO8/c1-23(2,3)32-20(26)12-13-30-14-15-31-18-10-8-17(9-11-18)16-19(21(27)29-7)25-22(28)33-24(4,5)6/h8-11,19H,12-16H2,1-7H3,(H,25,28)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFBDYGFZQECI-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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